Cas no 22098-20-0 (2-hydroxy-2-(thiophen-3-yl)acetic acid)

2-hydroxy-2-(thiophen-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Thiopheneacetic acid,a-hydroxy-
- 2-hydroxy-2-thiophen-3-ylacetic acid
- (+-)-hydroxy-[3]thienyl-acetic acid
- (+-)-Hydroxy-[3]thienyl-essigsaeure
- (RS) 2-hydroxy-2-(thien-3-yl)acetic acid
- 2-hydroxy-2-(thien-3-yl)acetic acid
- 3-Thienylglykolsaeure
- 3-Thiopheneglycolic acid
- 3-Thiopheneglycolicacid (8CI)
- AC1Q5SSB
- CTK4E8551
- hydroxy(3-thienyl)acetic acid
- hydroxy(thien-3-yl)acetic acid
- hydroxy(thiophen-3-yl)acetic acid
- hydroxy-thiophen-3-yl-acetic acid
- SureCN200194
- 2-hydroxy-2-(thiophen-3-yl)acetic acid
- SYSIWCFUWJWRHD-UHFFFAOYSA-N
- SCHEMBL200194
- 2-Hydroxy-2-(3-thienyl)acetic Acid
- NSC-66004
- SY314613
- UNII-H28FSU3QJ4
- H28FSU3QJ4
- .ALPHA.-HYDROXY-3-THIOPHENEACETIC ACID
- MFCD01859896
- CS-0238304
- 22098-20-0
- Hydroxythien-3-ylacetic acid
- DTXSID50289989
- 3-THIOPHENEACETIC ACID, .ALPHA.-HYDROXY-
- Z788000616
- 3-Thiopheneacetic acid, alpha-hydroxy-
- EN300-192959
- AKOS010487934
- NSC66004
- alpha-Hydroxy-3-thiopheneacetic acid
-
- インチ: InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)
- InChIKey: SYSIWCFUWJWRHD-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CSC=1)O)=O
計算された属性
- 精确分子量: 158.00378
- 同位素质量: 158.004
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8Ų
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 1.512
- Boiling Point: 358.1°C at 760 mmHg
- フラッシュポイント: 170.4°C
- Refractive Index: 1.631
- PSA: 57.53
- LogP: 0.86610
2-hydroxy-2-(thiophen-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192959-0.1g |
2-hydroxy-2-(thiophen-3-yl)acetic acid |
22098-20-0 | 95% | 0.1g |
$152.0 | 2023-09-17 | |
Enamine | EN300-192959-10.0g |
2-hydroxy-2-(thiophen-3-yl)acetic acid |
22098-20-0 | 95% | 10.0g |
$2269.0 | 2023-07-07 | |
1PlusChem | 1P007Q2Y-50mg |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 50mg |
$182.00 | 2023-12-18 | |
Enamine | EN300-192959-5g |
2-hydroxy-2-(thiophen-3-yl)acetic acid |
22098-20-0 | 95% | 5g |
$1530.0 | 2023-09-17 | |
1PlusChem | 1P007Q2Y-1g |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 1g |
$715.00 | 2023-12-18 | |
Aaron | AR007QBA-50mg |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 50mg |
$164.00 | 2025-02-14 | |
1PlusChem | 1P007Q2Y-100mg |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 100mg |
$243.00 | 2023-12-18 | |
1PlusChem | 1P007Q2Y-10g |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 10g |
$2867.00 | 2023-12-18 | |
Aaron | AR007QBA-250mg |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 250mg |
$322.00 | 2025-02-14 | |
Aaron | AR007QBA-1g |
3-Thiopheneacetic acid,a-hydroxy- |
22098-20-0 | 95% | 1g |
$751.00 | 2025-02-14 |
2-hydroxy-2-(thiophen-3-yl)acetic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
S. Ahmed Chem. Commun., 2009, 6421-6423
2-hydroxy-2-(thiophen-3-yl)acetic acidに関する追加情報
Comprehensive Overview of 2-hydroxy-2-(thiophen-3-yl)acetic acid (CAS No. 22098-20-0): Properties, Applications, and Research Insights
2-hydroxy-2-(thiophen-3-yl)acetic acid (CAS No. 22098-20-0) is a sulfur-containing organic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene derivative is characterized by its unique molecular structure, combining a hydroxyacetic acid moiety with a thiophene ring, making it a versatile intermediate for synthetic applications. Recent studies highlight its potential as a building block for biodegradable polymers and drug discovery, aligning with the growing demand for sustainable chemistry solutions.
The compound's structural features contribute to its reactivity in peptide coupling reactions and chiral synthesis, addressing key challenges in asymmetric catalysis. Researchers are particularly interested in its role as a precursor for bioactive molecules, with publications noting its utility in developing enzyme inhibitors and metalloprotein ligands. These applications resonate with current trends in precision medicine and green chemistry, topics frequently searched in academic databases and AI-driven research platforms.
From a physicochemical perspective, 2-hydroxy-2-(thiophen-3-yl)acetic acid exhibits moderate water solubility due to its carboxylic acid group and hydroxyl functionality. Analytical techniques such as HPLC-MS and NMR spectroscopy are commonly employed for purity assessment, reflecting industry standards for high-purity intermediates. The compound's stability under ambient conditions makes it suitable for scale-up processes, a critical factor for industrial applications seeking alternatives to petroleum-derived chemicals.
Emerging studies explore the compound's potential in electronic materials, leveraging the thiophene unit's conductive properties. This aligns with global searches for organic semiconductors and flexible electronics components. Furthermore, its chelating ability has sparked interest in catalysis research, particularly for sustainable energy applications like hydrogen storage systems – a hot topic in renewable energy forums.
Quality control protocols for CAS No. 22098-20-0 emphasize chromatographic purity (>98%) and strict control of heavy metal residues, meeting pharmaceutical-grade specifications. The compound's synthesis typically involves Grignard reactions or enzymatic resolution methods, with recent patents focusing on waste-minimized production techniques. These developments respond to the chemical industry's shift toward atom-economical processes, a frequently searched term in sustainable manufacturing contexts.
In biochemical applications, the hydroxy-thiophene scaffold demonstrates interesting interactions with biological membranes, prompting investigations into its structure-activity relationships. Computational chemistry studies utilizing molecular docking simulations suggest potential binding affinities with therapeutic targets, making it a subject of interest in computer-aided drug design (CADD) communities.
Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its environmental profile is currently under evaluation using OECD test guidelines, with preliminary data suggesting favorable biodegradation characteristics – an important consideration for researchers investigating eco-friendly chemicals.
The commercial availability of 2-hydroxy-2-(thiophen-3-yl)acetic acid from specialty chemical suppliers has increased significantly, reflecting growing demand from contract research organizations and academic laboratories. Market analyses indicate particular interest from regions with strong pharmaceutical innovation ecosystems, coinciding with search trends for novel heterocyclic compounds in medicinal chemistry.
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